4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine, also known as PPAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PPAP has been shown to exhibit a variety of physiological and biochemical effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine is not fully understood, but it is believed to act through modulation of the dopaminergic system. 4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine has been shown to increase dopamine release and inhibit dopamine reuptake, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine has been shown to exhibit a variety of biochemical and physiological effects, including anti-inflammatory, neuroprotective, and antioxidant properties. 4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine has also been shown to improve cognitive function in animal models, suggesting that it may have potential as a cognitive enhancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine as a research tool is its relatively simple synthesis method, which allows for easy production of the compound in a laboratory setting. However, one limitation of 4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine is its relatively low solubility in water, which may make it difficult to administer in certain experimental contexts.
Zukünftige Richtungen
There are several potential future directions for research on 4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine. One avenue of investigation could be to further explore its potential as a treatment for neurodegenerative diseases, such as Parkinson's or Alzheimer's. Another potential area of research could be to investigate the cognitive-enhancing effects of 4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine and its potential as a nootropic. Finally, further investigation into the mechanism of action of 4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine could shed light on its potential therapeutic applications.
Synthesemethoden
4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine can be synthesized through a multistep process involving the condensation of 2-benzylidene-1-piperazine and 3-phenylpropenal. This reaction is typically carried out in the presence of a catalyst, such as zinc chloride or acetic acid, and yields 4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine has been the subject of several scientific studies investigating its potential therapeutic properties. One study found that 4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine exhibited anti-inflammatory effects in a murine model of acute lung injury, suggesting that it may be useful in treating inflammatory diseases. Another study demonstrated that 4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine had neuroprotective effects in a rat model of Parkinson's disease, indicating that it may have potential as a treatment for neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(Z,E)-3-phenyl-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c1-3-8-18(9-4-1)10-7-13-20-22-16-14-21(15-17-22)19-11-5-2-6-12-19/h1-13H,14-17H2/b10-7+,20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZKQZGSCHQABC-WAYKPHQQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C\C=C\C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.